6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione
Description
6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a cyclopropyl group
Properties
IUPAC Name |
6-[4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-13-9-12(18-15(23)19-13)21-7-5-20(6-8-21)11-3-4-16-14(17-11)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,18,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPYJIBNUIYZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCN(CC3)C4=CC(=O)NC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Piperazine Ring Formation: The piperazine ring is formed through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated pyrimidine derivative.
Final Coupling: The final step involves coupling the cyclopropylpyrimidine and piperazine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the pyrimidine core using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated pyrimidine rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to understand these interactions at a molecular level.
Medicine
The compound is of particular interest in medicinal chemistry for its potential therapeutic properties. It is investigated for its activity against various biological targets, including enzymes and receptors, which could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4-dione
- 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4-dithione
Uniqueness
The uniqueness of 6-(4-(2-cyclopropylpyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
